3'-O-Acetyl-5-bromo-2'-chloro-2'-deoxyuridine
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Overview
Description
3’-O-Acetyl-5-bromo-2’-chloro-2’-deoxyuridine is a synthetic nucleoside analogue. Nucleosides are the building blocks of DNA and RNA, consisting of a sugar molecule attached to a nitrogenous base. This compound is a modified version of deoxyuridine, where specific functional groups have been added to enhance its properties for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Acetyl-5-bromo-2’-chloro-2’-deoxyuridine involves multiple steps, starting from deoxyuridine. The process typically includes:
Bromination: Introduction of a bromine atom at the 5-position of the uridine base.
Chlorination: Addition of a chlorine atom at the 2’-position.
Acetylation: Acetylation of the 3’-hydroxyl group to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. Techniques like column chromatography and recrystallization are often employed for purification.
Chemical Reactions Analysis
Types of Reactions
3’-O-Acetyl-5-bromo-2’-chloro-2’-deoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under specific conditions.
Hydrolysis: The acetyl group can be hydrolyzed to yield the parent nucleoside.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Hydrolysis: Acidic or basic conditions can facilitate the removal of the acetyl group.
Major Products
Substitution: Products depend on the substituent introduced.
Hydrolysis: The major product is 5-bromo-2’-chloro-2’-deoxyuridine.
Scientific Research Applications
3’-O-Acetyl-5-bromo-2’-chloro-2’-deoxyuridine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogues.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of oligonucleotides for genetic research.
Mechanism of Action
The compound exerts its effects by incorporating into DNA during replication. The presence of bromine and chlorine atoms can cause structural changes in the DNA, leading to mutations or inhibition of DNA synthesis. This mechanism is particularly useful in studying cell proliferation and as a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2’-deoxyuridine
- 5-Iodo-2’-deoxyuridine
- 5-Chloro-2’-deoxyuridine
Uniqueness
3’-O-Acetyl-5-bromo-2’-chloro-2’-deoxyuridine is unique due to the combination of bromine, chlorine, and acetyl groups, which confer distinct chemical and biological properties. This makes it a valuable tool in various research applications, offering advantages over other nucleoside analogues.
Properties
CAS No. |
61773-82-8 |
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Molecular Formula |
C11H12BrClN2O6 |
Molecular Weight |
383.58 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-4-chloro-2-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C11H12BrClN2O6/c1-4(17)20-8-6(3-16)21-10(7(8)13)15-2-5(12)9(18)14-11(15)19/h2,6-8,10,16H,3H2,1H3,(H,14,18,19)/t6-,7-,8-,10-/m1/s1 |
InChI Key |
CFACERCVGZNIIH-FDDDBJFASA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]1Cl)N2C=C(C(=O)NC2=O)Br)CO |
Canonical SMILES |
CC(=O)OC1C(OC(C1Cl)N2C=C(C(=O)NC2=O)Br)CO |
Origin of Product |
United States |
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